molecular formula C14H13N3O2 B1298585 Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl-

Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl-

Cat. No.: B1298585
M. Wt: 255.27 g/mol
InChI Key: KJQAVFPMYZFAEU-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl- is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl- typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-phenylurea. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by cooling and crystallization to obtain the pure product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl- has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. In the case of its antimicrobial activity, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death . For its anticancer activity, the compound induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl- can be compared with other Schiff bases and related compounds:

Properties

IUPAC Name

1-[(2-hydroxyphenyl)methylideneamino]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13-9-5-4-6-11(13)10-15-17-14(19)16-12-7-2-1-3-8-12/h1-10,18H,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQAVFPMYZFAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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